An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 3-Hydroxypentanoate
An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 3-Hydroxypentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for ethyl 3-hydroxypentanoate. The information is curated for professionals in research and development, with a focus on data clarity and actionable methodologies.
Chemical Structure and Identification
Ethyl 3-hydroxypentanoate is a beta-hydroxy ester with the molecular formula C₇H₁₄O₃.[1] Its structure consists of a five-carbon pentanoate backbone with a hydroxyl group at the third carbon and an ethyl ester group.
Diagram of the Chemical Structure of Ethyl 3-hydroxypentanoate:
Caption: 2D structure of ethyl 3-hydroxypentanoate.
Table 1: Chemical Identifiers for Ethyl 3-hydroxypentanoate
| Identifier | Value |
| IUPAC Name | ethyl 3-hydroxypentanoate[1] |
| CAS Number | 54074-85-0[1] |
| Molecular Formula | C₇H₁₄O₃[1] |
| Molecular Weight | 146.18 g/mol [1] |
| SMILES | CCC(CC(=O)OCC)O[1] |
| InChI | InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3[1] |
| InChIKey | YESYELHMPYCIAQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of ethyl 3-hydroxypentanoate are crucial for its handling, application in synthesis, and for purification processes. While some experimental data is available, many reported values are estimations.
Table 2: Physicochemical Properties of Ethyl 3-hydroxypentanoate
| Property | Value | Notes |
| Boiling Point | 223.04 °C @ 760 mmHg (estimated)[2] | Experimental value not readily available. |
| Melting Point | N/A | Typically a liquid at room temperature. |
| Density | Data not available | |
| Solubility in water | 5.298e+004 mg/L @ 25 °C (estimated)[2] | |
| logP (o/w) | 0.607 (estimated)[2] | Indicates moderate lipophilicity. |
| Vapor Pressure | 0.02 mmHg @ 25 °C (estimated)[2] | |
| Kovats Retention Index | Semi-standard non-polar: 1126.1, 1129; Standard polar: 1552, 1587[1] | Experimental values from gas chromatography. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of ethyl 3-hydroxypentanoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group protons (a triplet and a quartet), the methylene (B1212753) protons adjacent to the carbonyl and the hydroxyl groups, the methine proton attached to the hydroxyl-bearing carbon, and the terminal methyl group of the pentanoate chain.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, the carbons of the ethyl group, and the remaining carbons of the pentanoate backbone.[1]
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Infrared (IR) Spectroscopy: The IR spectrum of ethyl 3-hydroxypentanoate will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong, sharp peak around 1730 cm⁻¹ is characteristic of the C=O stretching of the ester functional group. C-H stretching and bending vibrations will be observed in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.[1]
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement. Alpha-cleavage next to the hydroxyl group is also a possible fragmentation pathway.[1][3]
Experimental Protocols
Synthesis via Reformatsky Reaction
A common and effective method for the synthesis of β-hydroxy esters like ethyl 3-hydroxypentanoate is the Reformatsky reaction.[4][5] This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. For the synthesis of ethyl 3-hydroxypentanoate, ethyl bromoacetate (B1195939) and propionaldehyde (B47417) are the key starting materials.
Diagram of the Reformatsky Reaction Workflow:
Caption: General workflow for the synthesis and purification of ethyl 3-hydroxypentanoate.
Detailed Methodology:
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Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 equivalents). Activate the zinc by stirring with a small amount of iodine in anhydrous toluene (B28343) under a nitrogen atmosphere until the color of iodine disappears.
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Reaction: To the activated zinc suspension, add a solution of ethyl bromoacetate (1.0 equivalent) and propionaldehyde (1.1 equivalents) in anhydrous toluene dropwise from the addition funnel at a rate that maintains a gentle reflux.
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After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
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Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude ethyl 3-hydroxypentanoate is typically purified by fractional distillation under reduced pressure to avoid decomposition at high temperatures.
Detailed Methodology:
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Set up a fractional distillation apparatus with a Vigreux column.
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Transfer the crude product to the distillation flask.
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Apply a vacuum and slowly heat the flask.
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Collect the fraction that distills at the appropriate boiling point for ethyl 3-hydroxypentanoate under the applied pressure. The purity of the collected fractions should be assessed by analytical techniques such as Gas Chromatography (GC) or NMR spectroscopy.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.
Diagram of Spectroscopic Analysis Logic:
Caption: Logical workflow for the structural confirmation of ethyl 3-hydroxypentanoate using spectroscopic methods.
This guide provides a foundational understanding of ethyl 3-hydroxypentanoate for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.
